(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one
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Overview
Description
(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one is a chemical compound that belongs to the class of morpholinones This compound is characterized by the presence of a bromophenyl group and a phenylethyl group attached to a morpholinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one typically involves the following steps:
Formation of the Morpholinone Ring: The morpholinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the bromophenyl group may be further functionalized.
Reduction: Reduction reactions can be used to modify the morpholinone ring or the phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups to the bromophenyl moiety.
Scientific Research Applications
Chemistry
In chemistry, (6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for investigating binding affinities and mechanisms of action.
Medicine
In the field of medicine, this compound could be explored for its potential therapeutic properties. Researchers may investigate its efficacy and safety as a drug candidate for various diseases.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one: Similar structure with a chlorophenyl group instead of a bromophenyl group.
(6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one: Similar structure with a fluorophenyl group instead of a bromophenyl group.
(6R)-6-(4-Methylphenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one: Similar structure with a methylphenyl group instead of a bromophenyl group.
Properties
CAS No. |
920801-92-9 |
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Molecular Formula |
C18H18BrNO2 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
(6R)-6-(4-bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one |
InChI |
InChI=1S/C18H18BrNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3/t13-,17+/m1/s1 |
InChI Key |
SESJCTYJGGWWDG-DYVFJYSZSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@H](OCC2=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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